- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivativesJournal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634,
Cas no 74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

74784-45-5 structure
Nom du produit:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Propriétés chimiques et physiques
Nom et identifiant
-
- β-NADPH-D
- NADPH-D
- β-NADPH-D Discontin
- β-NADPH-DDiscontinued
- 1-Dimethylamino-4-trimethylsilylbenzene
- 5'-ester with (4S)-1,...
- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3
- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3-pyridine-4-d-carboxamide
- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®
- Me3SiC6H4-p-NMe2
- N,N-dimethyl-4-trimethylsilanyl-aniline
- p-Dimethylaminophenyltrimethylsilane
- [(S)-4-d]NADPH
- [(S)-4- 2H]NADPH
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (S)-
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
- [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- lifitegrast impurity T
- 1,1',1''-Phosphinylidynetrisaziridine-d12
- Aphoxide-d12
- APO-d12
- ENT 24915-d12
- N,N',N''-Tri-1,2-ethanediylphosphoric TriaMide-d12
- NSC 9717-d12
- 74784-45-5
- ?-NADPH-D
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (S)-
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)
- [(S)-4-2H]NADPH
- [(S)-4-d]NADPH
-
- Piscine à noyau: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21-
- La clé Inchi: ACFIXJIJDZMPPO-FNCXJVNDSA-N
- Sourire: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
Propriétés calculées
- Qualité précise: 746.09700
- Masse isotopique unique: 746.09738025g/mol
- Comptage atomique isotopique: 1
- Nombre de donneurs de liaisons hydrogène: 9
- Nombre de récepteurs de liaison hydrogène: 22
- Comptage des atomes lourds: 48
- Nombre de liaisons rotatives: 13
- Complexité: 1410
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 364Ų
- Le xlogp3: -6.8
Propriétés expérimentales
- Dense: 2.287
- Point d'ébullition: 1175.129°C at 760 mmHg
- Point d'éclair: 664.494°C
- Indice de réfraction: 1.849
- Le PSA: 393.58000
- Le LogP: -1.35000
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Informations de sécurité
- Conditions de stockage:-20°C
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Méthode de production
Méthode de production 1
Conditions de réaction
1.1R:D-Glucose, C:37250-50-3, S:H2O, 1 h, 30°C
Référence
Méthode de production 2
Conditions de réaction
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8
Référence
- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductaseBioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408,
Méthode de production 3
Conditions de réaction
1.1R:D2O, R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9
Référence
- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymesNature Chemical Biology, 2011, 7(12), 950-958,
Méthode de production 4
Conditions de réaction
1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C
Référence
- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanolJournal of Plant Physiology, 2011, 168(2), 88-95,
Méthode de production 5
Conditions de réaction
1.1R:R:NaHCO3, C:9028-53-9, S:H2O, rt, pH 7.5
Référence
- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programmingChemical Science, 2017, 8(2), 1116-1126,
Méthode de production 6
Conditions de réaction
1.1R:C:9028-53-9
Référence
- α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling ModelsJournal of the American Chemical Society, 2006, 128(43), 14053-14058,
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Littérature connexe
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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